molecular formula C7H12O2 B091476 4-Hydroxy-4-methylcyclohexanone CAS No. 17429-02-6

4-Hydroxy-4-methylcyclohexanone

Cat. No. B091476
CAS RN: 17429-02-6
M. Wt: 128.17 g/mol
InChI Key: MACNVPBGMHPCML-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylcyclohexanone is a compound of interest in various fields of chemistry, particularly in the synthesis of chiral molecules and natural products. The compound's structure allows for the introduction of chirality, making it a valuable precursor for the synthesis of optically active compounds, such as hydroxylated carotenoids . Its derivatives have been studied for their conformational properties , and the molecule has been used as a building block in the synthesis of constrained amino acids and other complex organic molecules .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. A practical enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, has been described using a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione . Another method involves the oxidation of β-cyclocitral followed by hydrolysis to obtain 2-Hydroxy-2,6,6-trimethylcyclohexanone . Additionally, a technical synthesis starting from oxo-isophorone has been reported, where chirality is introduced using baker's yeast and chemical reduction methods .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography . Computational studies have also been used to investigate the molecular structure, showing good agreement with experimental data . The cyclohexane ring typically adopts a chair conformation, with substituents influencing the stability of axial versus equatorial orientations .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of antimicrobial activity and molecular docking . Enantioselective deprotonation of protected derivatives has been achieved using chiral lithium amides, resulting in non-racemic enolates . The molecule has also been used to form a molecular complex with 4-amino-cyclohexanol, exhibiting ionic interactions and cyclic supramolecular synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied through NMR spectroscopy, revealing conformational equilibria and the influence of substituents on the molecule's polarity . The crystal structure of related compounds has been determined, showing intermolecular hydrogen bonds and confirming the chair conformation of the cyclohexane ring .

Scientific Research Applications

Organic Synthesis and Chemical Analysis

One study explores the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), a compound related to 4-hydroxy-4-methylcyclohexanone due to its structural similarity and formation pathways. This research highlights HNE's reactivity and cytotoxicity, offering insights into its role in oxidative stress and potential applications in understanding disease mechanisms and therapeutic targets (Spickett, 2013).

Material Science

Research on clathrates of TETROL, including the selective inclusion of methylcyclohexanones, provides valuable information on molecular encapsulation and the stabilization of energetically unfavorable conformations. This has implications for materials science, particularly in the development of molecular recognition systems and the design of novel materials (Barton et al., 2015).

Catalysis and Biotransformations

A study reported the preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. This finding is crucial for the development of sustainable catalytic processes in organic synthesis, demonstrating the potential of metalloporphyrins in facilitating the selective oxidation of hydrocarbons (Guo Can-cheng, 2005).

Safety and Hazards

When handling 4-Hydroxy-4-methylcyclohexanone, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .

Result of Action

The result of this compound’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .

properties

IUPAC Name

4-hydroxy-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNVPBGMHPCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169807
Record name 4-Hydroxy-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17429-02-6
Record name 4-Hydroxy-4-methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-methylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

8-Methyl-1,4-dioxaspiro[4.5]decane-8-ol (650 mg, 3.77 mmol) was dissolved in THF (10 ml), followed by addition of 1N aqueous HCl solution (5 ml), and then the resulting mixture was stirred at room temperature for 6 hours. The resulting reaction liquid was concentrated under reduced pressure, and then extracted with 10% MeOH/MC (20 ml×5). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (50% EtOAc/Hexanes), to obtain 443 mg of yellow oil (92%).
Quantity
650 mg
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reactant
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10 mL
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5 mL
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[Compound]
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EtOAc Hexanes
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Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol (1 equiv) in a 2:1 mixture of acetone and water (0.38 M) was added pyridinium p-toluenesulfonate (0.2 equiv).The resulting mixture was refluxed for 8 h. After the reaction was complete, the reaction mixture was cooled to room temperature and concentrated. The residue was purified by silica gel chromatography (0-30% ethyl acetate in petroleum ether) to afford the title compound (86% yield) as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d1) δ ppm 3.96-3.93 (m, 2H), 2.27-2.25 (m, 1H), 2.25-2.22 (m, 1H), 2.01-1.94 (m, 2H), 1.90-1.82 (m, 2H), 1.38 (s, 3H).
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0 (± 1) mol
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Yield
86%

Synthesis routes and methods III

Procedure details

To a solution of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol (6.1 g, 35.5 mmol) in THF (200 mL) was added 2 N HCl (32 mL). The resulting mixture was stirred at RT overnight, and then was basified to pH 8.0 by saturated K2CO3 solution. The separated organic layer was concentrated in vacuo and the residue was purified by column chromatography on silica gel (EA:PE=3:20 to 2:3) to afford the title compound as yellow oil (4.1 g, yield: 86.7%).
Quantity
6.1 g
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reactant
Reaction Step One
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Quantity
32 mL
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
86.7%

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